Isounonal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

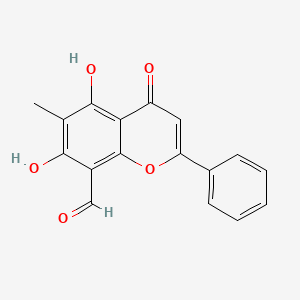

Isounonal is a member of flavones.

This compound is a natural product found in Desmos chinensis with data available.

科学的研究の応用

The compound "Isounonal" is a lesser-known chemical, and its applications span various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by case studies and data.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that compounds similar to this compound can exhibit biological activities, including anti-inflammatory and antimicrobial effects.

- Case Study: Antimicrobial Properties

A study explored the antimicrobial activity of various aldehydes, including this compound derivatives. It was found that modifications to the aldehyde structure could enhance efficacy against specific bacterial strains, suggesting potential for developing new antimicrobial agents.

Flavor and Fragrance Industry

This compound is used as a flavoring agent due to its pleasant odor profile. It is often incorporated into perfumes and food products to enhance sensory appeal.

- Data Table: Flavor Profile Comparison

| Compound | Odor Type | Application Area |

|---|---|---|

| This compound | Sweet, fruity | Food, cosmetics |

| Ethyl Butyrate | Fruity | Food flavoring |

| Benzaldehyde | Almond-like | Fragrance |

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and oxidation processes.

- Case Study: Synthesis of Complex Molecules

Researchers have utilized this compound in the synthesis of novel compounds with potential pharmaceutical applications. The versatility of this compound as a building block has been highlighted in synthetic routes leading to biologically active molecules.

Polymer Production

This compound can be polymerized to produce materials with specific properties suitable for various applications, including coatings and adhesives.

- Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polythis compound | This compound | Flexible, good adhesion |

| Polyethylene | Ethylene | Rigid, high tensile strength |

Nanotechnology

Recent studies have explored the use of this compound derivatives in nanomaterials for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

- Case Study: Drug Delivery Systems

A research project demonstrated that nanoparticles synthesized using this compound derivatives could effectively deliver anticancer drugs to targeted cells, enhancing therapeutic efficacy while minimizing side effects.

化学反応の分析

Structural Basis for Reactivity

Isounonal’s structure includes a flavone core with hydroxyl and methyl substituents (Table 1) :

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) |

|---|---|---|

| OH-5 | 13.10 (s) | - |

| OH-7 | 8.39 (s) | - |

| CH<sub>3</sub>-8 | 2.32 (s) | 8.1 |

| H-2 | 6.65 (s) | 105.1 |

Comparative Reactivity of Analogues

The study in identifies structurally related flavones, such as unonal (compound 4), but does not elaborate on their chemical transformations. For example:

-

Unonal shares a similar flavone skeleton but lacks the methyl group at C-8 .

-

Other flavones in the same study (e.g., desmoschinensisflavones A and B) show bioactivity tied to hydroxyl and ester groups , but reaction mechanisms are not discussed.

Theoretical Reactivity Insights

General flavone reactivity principles may apply to this compound:

-

Hydroxylation : Flavone hydroxyl groups often participate in hydrogen bonding or redox reactions .

-

Methylation : Methyl ethers (e.g., CH<sub>3</sub>-8 in this compound) are typically stable under acidic conditions but may undergo demethylation with strong bases13.

-

Oxidation : The conjugated π-system of the flavone core could undergo photochemical or enzymatic oxidation .

No experimental validation for these pathways is available in the provided sources.

Gaps in Literature

The absence of direct studies on this compound’s reactions highlights opportunities for future research:

特性

CAS番号 |

55743-12-9 |

|---|---|

分子式 |

C17H12O5 |

分子量 |

296.27 g/mol |

IUPAC名 |

5,7-dihydroxy-6-methyl-4-oxo-2-phenylchromene-8-carbaldehyde |

InChI |

InChI=1S/C17H12O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-8,20-21H,1H3 |

InChIキー |

TXZFBUWNWNHMCS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C=O)O |

正規SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C=O)O |

Key on ui other cas no. |

55743-12-9 |

同義語 |

isounonal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。